molecular formula C12H17NO B3224291 (2R)-2-(4-methoxyphenyl)piperidine CAS No. 1228556-60-2

(2R)-2-(4-methoxyphenyl)piperidine

Cat. No.: B3224291
CAS No.: 1228556-60-2
M. Wt: 191.27 g/mol
InChI Key: PFEQGLKEECTHNQ-GFCCVEGCSA-N
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Description

(2R)-2-(4-methoxyphenyl)piperidine: is a chiral compound belonging to the piperidine class of organic compounds It features a piperidine ring substituted with a 4-methoxyphenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method involves the reductive amination of 4-methoxybenzaldehyde with ®-2-piperidone. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride in the presence of an acid catalyst.

    Grignard Reaction: Another method involves the Grignard reaction of 4-methoxyphenylmagnesium bromide with ®-2-piperidone, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of (2R)-2-(4-methoxyphenyl)piperidine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming 4-hydroxyphenyl derivatives.

    Reduction: Reduction of the piperidine ring can lead to the formation of various saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 4-hydroxyphenyl derivatives.

    Reduction: Saturated piperidine derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Ligand Synthesis: Employed in the synthesis of ligands for catalysis.

Biology:

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biological pathways.

Medicine:

    Pharmaceuticals: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry:

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2R)-2-(4-methoxyphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the piperidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    (2R)-2-(4-hydroxyphenyl)piperidine: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2R)-2-(4-chlorophenyl)piperidine: Contains a chlorine atom instead of a methoxy group.

    (2R)-2-(4-methylphenyl)piperidine: Features a methyl group instead of a methoxy group.

Uniqueness:

  • The presence of the methoxy group in (2R)-2-(4-methoxyphenyl)piperidine provides unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

(2R)-2-(4-methoxyphenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEQGLKEECTHNQ-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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